Carsatrin
Overview
Description
Carsatrin is a purinylpiperazine derivative . It’s a small molecule drug with the chemical formula C25H26F2N6OS . It was patented by Ortho Pharmaceutical Corp. as a cardiotonic and antiarrhythmic .
Synthesis Analysis
Carsatrin acts as a positive inotropic agent that increases twitch tension and prolongs the action potential (AP) duration of ventricular muscle without affecting the Na+,K±ATPase, adenylyl cyclase, phosphodiesterase isozymes, or cardiac myofilaments . The synthesis of Carsatrin and its structure-activity relationship has been discussed in several papers .Molecular Structure Analysis
The molecular formula of Carsatrin is C25H26F2N6OS . The exact mass is 496.19 and the molecular weight is 496.580 . More detailed molecular structure analysis can be found in resources like ChemSpider .Physical And Chemical Properties Analysis
The physical and chemical properties of Carsatrin include its molecular formula C25H26F2N6OS, exact mass 496.19, and molecular weight 496.580 . Further analysis would involve determining properties such as hardness, topography, and hydrophilicity .Scientific Research Applications
Pharmacological Applications
Carsatrin, identified as a 6-substituted purine derivative, has been highlighted for its selective inotropic activity, notably impacting cardiac contractility without significantly affecting blood pressure or heart rate. This compound acts presumptively on the kinetics of the cardiac sodium channel, paralleling the action mechanism of DPI 201106. Among its derivatives, Carsatrin demonstrated potent oral inotropic activity, positioning itself as a potential candidate for further development in this pharmacological arena (Press et al., 1992).
Electrophysiological Properties
The cardiac effects of Carsatrin and its enantiomers were scrutinized in guinea pig ventricular myocytes, where it showed the ability to prolong action potential duration and modulate cardiac Na(+) current (I(Na)). The (S)-enantiomer of Carsatrin, in particular, intensified peak I(Na) and decelerated I(Na) decay, leading to a substantial steady-state current. These findings shed light on the potential of Carsatrin and its stereoisomers to modulate cardiac electrophysiological properties, with implications for their role as positive inotropic agents (Tsushima et al., 1999).
properties
IUPAC Name |
1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F2N6OS/c26-19-5-1-17(2-6-19)23(18-3-7-20(27)8-4-18)33-11-9-32(10-12-33)13-21(34)14-35-25-22-24(29-15-28-22)30-16-31-25/h1-8,15-16,21,23,34H,9-14H2,(H,28,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMBZLFCXNSKEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CSC2=NC=NC3=C2NC=N3)O)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F2N6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90869724 | |
Record name | Carsatrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90869724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carsatrin | |
CAS RN |
125363-87-3 | |
Record name | Carsatrin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125363873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carsatrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90869724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CARSATRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E3S34L69I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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